2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1)

Descripción general

Descripción

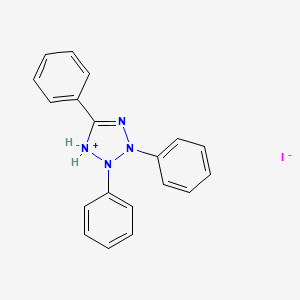

2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) is a chemical compound with the molecular formula C19H16N4I. It is commonly used in biochemical experiments as a redox indicator, particularly in assays to measure cellular respiration and viability. The compound is known for its ability to change color upon reduction, making it useful in various scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) typically involves the reaction of triphenyl tetrazolium chloride with an iodide source. The process generally requires a controlled environment to ensure the purity and stability of the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in facilities equipped with advanced chemical synthesis and purification technologies .

Análisis De Reacciones Químicas

Types of Reactions: 2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) undergoes various chemical reactions, including:

Reduction: The compound is reduced to form formazan, a colored product, in the presence of cellular dehydrogenases.

Oxidation: It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

Reduction Reagents: Cellular dehydrogenases, NADH, and other reducing agents.

Oxidation Reagents: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

Aplicaciones Científicas De Investigación

Biochemical Assays

Redox Indicator in Cellular Respiration

TTC serves as a redox indicator that is commonly used to assess cellular respiration. In living tissues, TTC is enzymatically reduced to red formazan (1,3,5-triphenylformazan), allowing researchers to differentiate metabolically active cells from inactive ones. This property is particularly useful in autopsy pathology for identifying myocardial infarctions, where viable heart muscle stains deep red due to the presence of lactate dehydrogenase, while necrotic areas remain white .

Table 1: TTC Reduction in Cellular Respiration

| Tissue Type | Viability Indicator | Color Change |

|---|---|---|

| Healthy Heart Muscle | Lactate Dehydrogenase | Red (TPF) |

| Necrotic Tissue | Denatured Enzymes | White (TTC) |

Microbiological Applications

Detection of Fungal Viability

TTC has been employed as a screening test for detecting the viability of fungi in agricultural settings. A study demonstrated its effectiveness in identifying Fusarium semitectum in soybean seeds. The optimal conditions for detection were found to be a TTC concentration of 0.5 mg/mL and an incubation period of 72 hours .

Table 2: Sensitivity and Specificity of TTC in Fungal Detection

| TTC Concentration (mg/mL) | Sensitivity (%) | Specificity (%) | Accuracy (%) |

|---|---|---|---|

| 0.1 | 50 | 90 | 70 |

| 0.5 | 62 | 94 | 73 |

| 1.0 | 50 | 88 | 65 |

Agricultural Research

Seed Quality Assessment

In agricultural research, TTC is utilized to evaluate seed quality by assessing the physiological status of seeds. The compound's ability to indicate metabolic activity allows for the determination of seed viability and vigor through colorimetric methods .

Medical Research

Anti-inflammatory and Antiparasitic Activity

Recent studies have explored the synthesis of tetrazole derivatives for their potential anti-inflammatory and antiparasitic activities. For instance, certain tetrazole compounds exhibited significant inhibition against Entamoeba histolytica with IC50 values lower than standard treatments like metronidazole . This highlights the therapeutic potential of tetrazoles beyond their traditional applications.

Table 3: Antiparasitic Activity of Tetrazole Derivatives

| Compound ID | Organism | IC50 (μM) | Comparison Drug |

|---|---|---|---|

| Compound 108 | Entamoeba histolytica | 1.05 | Metronidazole |

| Compound 111 | Leishmania braziliensis | 15 | Pentamidine |

Environmental Applications

Soil Microbial Activity Assessment

TTC can also be applied in environmental science to assess microbial activity in soil samples. By quantifying the reduction of TTC, researchers can infer the metabolic activity of soil microorganisms, which is crucial for understanding soil health and fertility .

Mecanismo De Acción

The mechanism of action of 2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) involves its reduction by cellular dehydrogenases to form formazan. This reduction process is indicative of cellular respiration and metabolic activity. The compound targets mitochondrial enzymes, particularly succinate dehydrogenase, which facilitates the reduction process .

Comparación Con Compuestos Similares

2,3,5-Triphenyl-2H-tetrazolium chloride (TTC): Similar in structure and function, used as a redox indicator.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Another tetrazolium compound used in cell viability assays.

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Used in cell proliferation assays

Uniqueness: 2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) is unique due to its specific application in identifying viable heart tissue in autopsy pathology and its distinct color change upon reduction, which is highly useful in various biochemical assays .

Actividad Biológica

The compound 2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) , commonly referred to as triphenyltetrazolium iodide (TPTZ) , is a tetrazolium salt widely used in biological assays due to its ability to act as an electron acceptor in redox reactions. This property allows it to serve as a colorimetric indicator in various biological and biochemical applications. This article explores the biological activity of TPTZ, focusing on its mechanisms of action, applications in research, and relevant case studies.

TPTZ functions primarily through its reduction to formazan compounds within biological systems. The mechanism involves:

- Electron Transfer : TPTZ can accept electrons from dehydrogenase enzymes present in living cells, leading to the formation of insoluble formazan crystals. This reaction is indicative of cellular metabolic activity and viability.

- Redox Reactions : As an electron donor or acceptor, TPTZ facilitates redox reactions that are crucial for various biochemical pathways, including cellular respiration and energy metabolism .

Applications in Biological Research

TPTZ has several significant applications in biological research:

- Cell Viability Assays : It is commonly used in colorimetric assays to assess cell viability. When viable cells reduce TPTZ, a color change occurs that can be quantified spectrophotometrically.

- Microbial Activity Testing : TPTZ serves as an indicator of microbial dehydrogenase activity. It has been employed to evaluate the effectiveness of antimicrobial agents by measuring the metabolic activity of treated versus untreated microbial cultures .

- Redox Potential Measurement : The compound is utilized to evaluate the redox potential of cells, particularly in studies involving Sinorhizobium meliloti, where it has been shown that cells in exponential growth phases exhibit higher reducing power compared to those in stationary phases .

1. Colorimetric Assay for Yeast Growth

A study demonstrated the use of TPTZ in a colorimetric assay to evaluate yeast growth. The results indicated that TPTZ could effectively measure metabolic activity based on the production of formazan crystals, which correlated with yeast cell density. The assay was sensitive enough to detect viable cell concentrations as low as CFU/ml .

| Inoculum Size (CFU/ml) | Absorbance (450 nm) |

|---|---|

| 0.15 | |

| 0.25 | |

| 0.40 |

2. Evaluation of Antimicrobial Effectiveness

In another study assessing antimicrobial agents against Zygosaccharomyces bailii, TPTZ was used alongside other tetrazolium salts to determine their effectiveness based on metabolic activity reduction. The results showed that TPTZ provided a reliable measure for assessing the impact of antimicrobials on yeast viability .

3. Redox Potential Assessment in Rhizobia

A protocol involving TPTZ was developed for quantifying the redox potential of Sinorhizobium meliloti. The study found that cells from exponential cultures had significantly higher reducing equivalents compared to stationary cultures, indicating the importance of growth phase on metabolic activity and redox state .

Propiedades

IUPAC Name |

2,3,5-triphenyl-1H-tetrazol-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H,(H,20,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMNUKODALGDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703315 | |

| Record name | 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13014-90-9 | |

| Record name | 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.